1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a carboxylic acid group and a pyrazine ring substituted with two methyl groups
Preparation Methods
The synthesis of 1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process .
Chemical Reactions Analysis
1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: The compound can be used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring and pyrazine moiety can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pipecolinic acid:
Piperidine derivatives: These compounds share the piperidine ring structure and have various applications in medicinal chemistry and drug discovery.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
606106-86-9 |
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Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(3,6-dimethylpyrazin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-8-7-13-9(2)11(14-8)15-5-3-10(4-6-15)12(16)17/h7,10H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
USESYLLQFQOXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCC(CC2)C(=O)O)C |
Origin of Product |
United States |
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